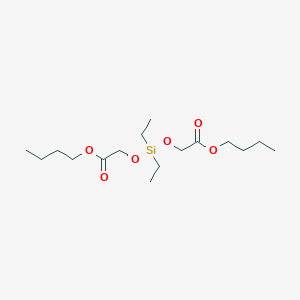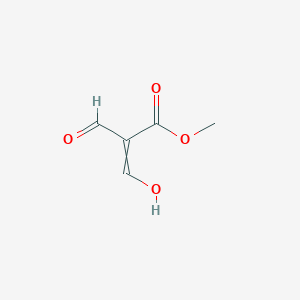
Methyl 2-formyl-3-hydroxyprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-formyl-3-hydroxyprop-2-enoate is an organic compound that belongs to the class of enones It features a formyl group (–CHO) and a hydroxyl group (–OH) attached to a propenoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-3-hydroxyprop-2-enoate can be synthesized through several methods. One common approach involves the aldol condensation of methyl glyoxylate with formaldehyde, followed by dehydration to yield the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and cost-effectiveness in large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-formyl-3-hydroxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for halogenation reactions.
Major Products Formed
Oxidation: Methyl 2-carboxy-3-hydroxyprop-2-enoate.
Reduction: Methyl 2-formyl-3-hydroxypropan-2-ol.
Substitution: Methyl 2-formyl-3-chloroprop-2-enoate.
Aplicaciones Científicas De Investigación
Methyl 2-formyl-3-hydroxyprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of methyl 2-formyl-3-hydroxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity and influence cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-formyl-3-hydroxybut-2-enoate: Similar structure but with an additional methyl group.
Ethyl 2-formyl-3-hydroxyprop-2-enoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-formyl-3-hydroxyprop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical transformations makes it a valuable compound in synthetic organic chemistry and industrial processes.
Propiedades
Número CAS |
64516-52-5 |
|---|---|
Fórmula molecular |
C5H6O4 |
Peso molecular |
130.10 g/mol |
Nombre IUPAC |
methyl 2-formyl-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)4(2-6)3-7/h2-3,6H,1H3 |
Clave InChI |
JKTLOOWHBTZADS-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=CO)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



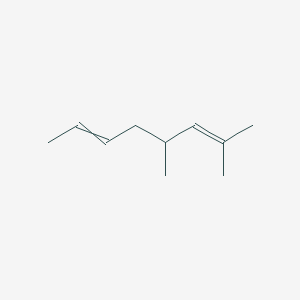
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
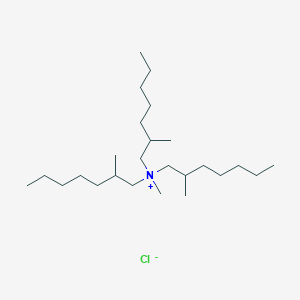
![3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14487238.png)
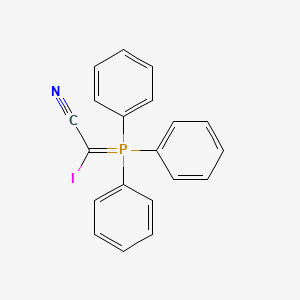


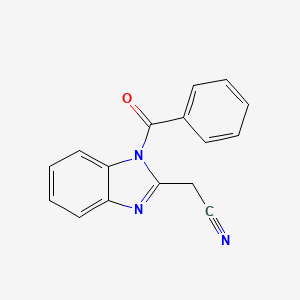
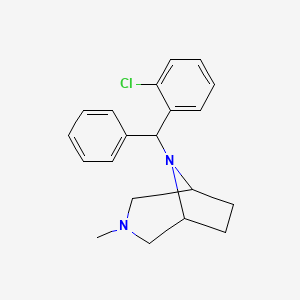
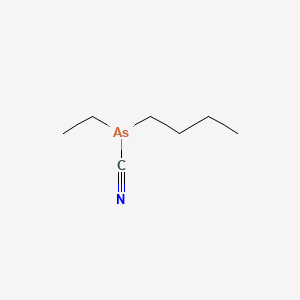
![3-Chloro-4-phenyl-4H-cyclopenta[C]cinnoline-1-carboxylic acid](/img/structure/B14487302.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)
